3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
“3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a piperidine ring through a methyl group, and a pyridine ring also attached through a methyl group . The exact structure can be represented by the SMILES stringC1CC(CNC1)C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which includes compounds like 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This method has been extended to benzo analogues (Shevchuk et al., 2012).
Applications in Medical Research
- Glycine Transporter 1 Inhibitor : A structurally related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, indicates potential applications of related compounds in central nervous system (CNS) disorders (Yamamoto et al., 2016).
Applications in Cancer Research
- Aurora Kinase Inhibitor : A related compound has been identified as an inhibitor of Aurora A kinase, suggesting potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Applications in Biochemistry
- ACAT-1 Inhibitor : A compound with a similar structure, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, indicating potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Future Directions
The future directions for research on “3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in medicine and other fields. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Action Environment
One study mentions that the synthesis of certain imidazole derivatives can be carried out under solvent-free conditions , suggesting that the synthesis process may be environmentally friendly and potentially less sensitive to environmental conditions.
Properties
IUPAC Name |
3-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-3-12(9-15-5-1)11-18-8-7-17-14(18)13-4-2-6-16-10-13;;;/h1,3,5,7-9,13,16H,2,4,6,10-11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZJSFZVEYMEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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